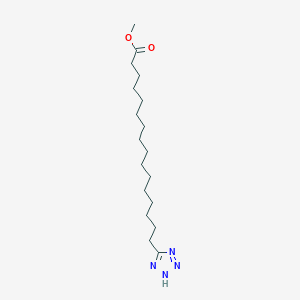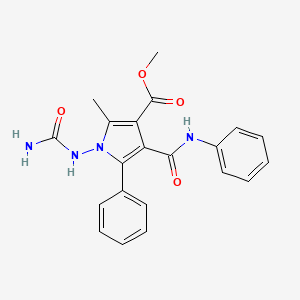
Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester typically involves multi-step organic reactions. One common approach is the condensation of pyrrole derivatives with appropriate amines and carboxylic acid derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the desired product with high efficiency.
化学反应分析
Types of Reactions
1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a wide range of derivatives with different functional groups.
科学研究应用
1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups and reactivity.
作用机制
The mechanism of action of 1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1H-pyrrole-3-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Phenylamino carbonyl compounds: Molecules with phenylamino and carbonyl groups, sharing some reactivity and applications.
Uniqueness
1H-pyrrole-3-carboxylic acid, 1-[(aminocarbonyl)amino]-2-methyl-5-phenyl-4-[(phenylamino)carbonyl]-, methyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
94126-62-2 |
|---|---|
分子式 |
C21H20N4O4 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H20N4O4/c1-13-16(20(27)29-2)17(19(26)23-15-11-7-4-8-12-15)18(25(13)24-21(22)28)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,23,26)(H3,22,24,28) |
InChI 键 |
SEMKDJVHLOWWQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1NC(=O)N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


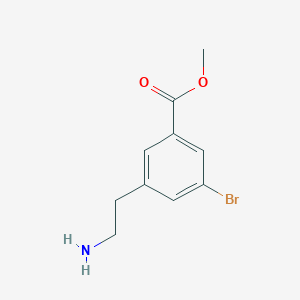
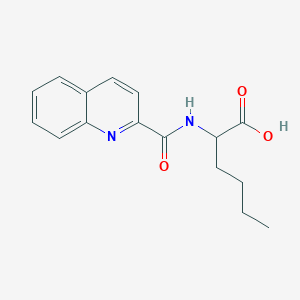

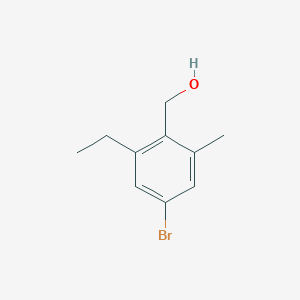
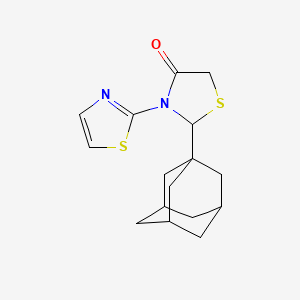
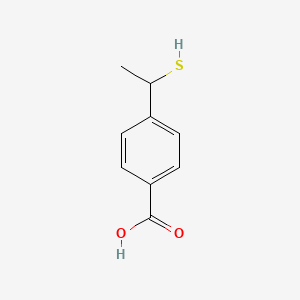
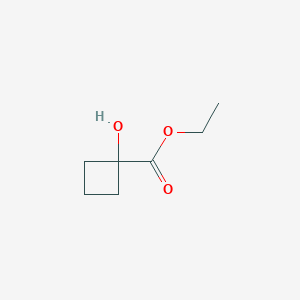
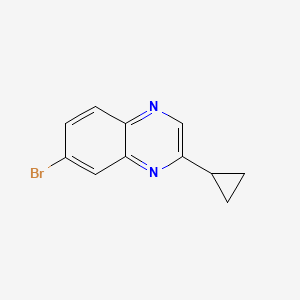
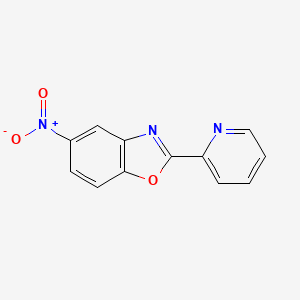
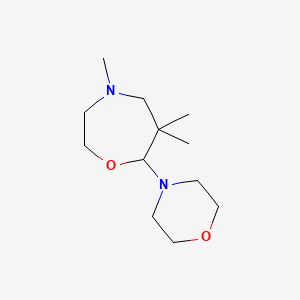

![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
